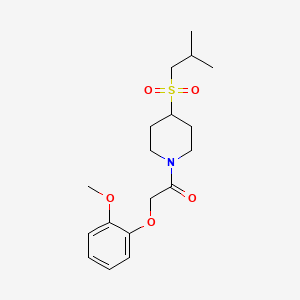

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Description

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, an isobutylsulfonyl group, and a methoxyphenoxy moiety

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-14(2)13-25(21,22)15-8-10-19(11-9-15)18(20)12-24-17-7-5-4-6-16(17)23-3/h4-7,14-15H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJBPGJKNRKXAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group is introduced via sulfonylation reactions using reagents such as isobutylsulfonyl chloride.

Attachment of the Methoxyphenoxy Moiety: The methoxyphenoxy group is attached through etherification reactions, often using 2-methoxyphenol and appropriate coupling agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone can be compared with other similar compounds, such as:

1-(4-(Isopropylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone: This compound has an isopropylsulfonyl group instead of an isobutylsulfonyl group, leading to differences in its chemical reactivity and biological activity.

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring substituted with an isobutylsulfonyl group and a methoxy-substituted phenoxy moiety, which suggests possible interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 325.46 g/mol. The structure can be represented as follows:

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The presence of the piperidine and methoxy groups suggests that the compound may modulate receptor activity or enzyme inhibition, potentially affecting biochemical pathways relevant to various diseases.

Pharmacological Effects

Research indicates that compounds with similar structural features often exhibit significant pharmacological effects, including:

- Receptor Modulation : Potential interaction with neurotransmitter receptors, which could influence neurological functions.

- Enzyme Inhibition : Ability to inhibit key enzymes involved in metabolic processes, possibly leading to therapeutic effects in conditions like cancer or metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Topoisomerase Inhibition : Similar compounds have been shown to act as inhibitors of topoisomerases, enzymes critical for DNA replication and repair. This suggests that our compound may also possess cytotoxic properties against cancer cells by disrupting their replication processes .

- Sigma Receptor Interaction : Studies on related piperidine derivatives indicate significant binding affinities to sigma receptors, which are implicated in various neurological disorders. This raises the possibility that our compound could also interact with these receptors, influencing neurochemical pathways .

- Antitumor Activity : In vitro studies have demonstrated that compounds featuring sulfonamide groups exhibit antitumor activity by inducing apoptosis in cancer cells. This aligns with the structural characteristics of this compound, suggesting it may similarly induce cell death in malignant cells.

Data Table: Comparison of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the isobutylsulfonyl-piperidine intermediate via sulfonylation of piperidine derivatives using isobutylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) .

- Step 2 : Coupling of the sulfonyl-piperidine with a 2-methoxyphenoxy ethanone precursor. This may employ nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

- Optimization : Reaction conditions (temperature, solvent polarity) must be tailored to minimize byproducts. Thin-layer chromatography (TLC) and NMR are critical for monitoring intermediate purity .

Q. How should researchers characterize the structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl groups influencing piperidine ring shifts) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- Infrared (IR) Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1250 cm⁻¹ (C-O-C from methoxyphenoxy) .

Q. What are the preliminary steps to assess its biological activity?

- In vitro binding assays : Screen against receptors (e.g., GPCRs, neurotransmitter transporters) using radioligand displacement. The sulfonyl and methoxyphenoxy groups may enhance lipophilicity, influencing membrane permeability .

- Enzyme inhibition studies : Test for activity against acetylcholinesterase or kinases using fluorogenic substrates (e.g., Ellman’s assay) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Substituent modification : Replace the isobutylsulfonyl group with alternative sulfonamides (e.g., cyclopropylsulfonyl) to modulate steric effects. Evidence from analogs shows bulky substituents reduce off-target interactions .

- Methoxyphenoxy substitution : Introduce halogens (e.g., fluorine) at the phenyl ring to enhance metabolic stability. Fluorinated analogs in related compounds exhibit improved bioavailability .

- Piperidine ring adjustments : Explore N-alkylation or ring expansion (e.g., azepane) to alter conformational flexibility and receptor binding kinetics .

Q. What strategies resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

- Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Orthogonal validation : Confirm activity using complementary methods (e.g., surface plasmon resonance for binding affinity, functional cAMP assays for receptor activation) .

- Batch consistency checks : Ensure compound purity (>95% by HPLC) and exclude stereochemical impurities via chiral chromatography .

Q. How can crystallography elucidate intermolecular interactions of this compound?

- Co-crystallization : Co-crystallize with target proteins (e.g., acetylcholinesterase) to resolve binding modes. Piperidine derivatives often occupy hydrophobic pockets, while sulfonyl groups form hydrogen bonds .

- X-ray diffraction : Use synchrotron radiation for high-resolution data. Challenges include low crystal yield; optimize conditions with PEG-based precipitants .

Q. What computational approaches predict metabolic pathways and toxicity?

- In silico metabolism prediction : Tools like GLORY or MetaSite model phase I/II metabolism. The methoxyphenoxy group is prone to O-demethylation, generating reactive quinones .

- Toxicity profiling : Use QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks. Sulfonamide-containing compounds may require CYP450 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.